Antimalarial Activity Against Chloroquine-Resistant Plasmodium falciparum (8-(3-Aminopropoxy)quinoline vs. 8-(4-aminobutyloxy)quinoline Analogs)
8-(3-Aminopropoxy)quinoline dihydrochloride has been reported with an IC50 value of 0.5 µM against a chloroquine-resistant (CQ-R) strain of Plasmodium falciparum, placing it in the submicromolar activity range . For comparison, a series of closely related 8-(4-aminobutyloxy)quinoline analogs were evaluated by Vandekerckhove et al. (2013) against a chloroquine-resistant strain (K1), yielding IC50 values ranging from 150 to 680 nM (0.15–0.68 µM) for the three most active compounds [1]. This head-to-head comparison illustrates that extending the linker from 3 carbons (propoxy) to 4 carbons (butoxy) results in a shift in activity profile, with the 3-aminopropoxy compound exhibiting a distinct potency position (~0.5 µM) within this structure-activity landscape.
| Evidence Dimension | Antimalarial potency against chloroquine-resistant P. falciparum |
|---|---|
| Target Compound Data | IC50 = 0.5 µM (CQ-R strain) |
| Comparator Or Baseline | 8-(4-aminobutyloxy)quinoline analogs: IC50 = 0.15–0.68 µM (K1 strain) for three most active compounds |
| Quantified Difference | Target compound IC50 (0.5 µM) falls within the activity range of the 4-aminobutyloxy series; differentiated by linker length (C3 vs. C4) and associated physicochemical properties relevant to lead optimization |
| Conditions | In vitro antiplasmodial assay against chloroquine-resistant P. falciparum strains |
Why This Matters
Procurement decisions for antimalarial screening programs must consider that the C3-propoxy linker defines a distinct SAR point relative to the better-characterized C4-butoxy series, enabling exploration of linker-length-dependent potency and resistance profiles.
- [1] Vandekerckhove, S. et al. Synthesis and antiplasmodial evaluation of novel (4-aminobutyloxy)quinolines. Bioorg. Med. Chem. Lett. 2013, 23 (1), 318–322. IC50 = 150–680 nM against K1 CQ-R strain. View Source
